(2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
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Overview
Description
The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that features multiple heterocyclic structures, including indole, thiazole, furan, and piperazine rings. These heterocyclic compounds are known for their significant biological activities and are often found in various pharmacologically active molecules.
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a common structure in many bioactive molecules. Indole derivatives have been found to bind with high affinity to multiple receptors .
Mode of action
The interaction of indole derivatives with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
The specific pathways affected by this compound would depend on its exact targets. Given the wide range of activities associated with indole derivatives, it could potentially impact a variety of biochemical pathways .
Pharmacokinetics
Indole derivatives are generally well-absorbed and can have good bioavailability .
Result of action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the pathways they are involved in .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole-Thiazole Moiety: This can be achieved through a cyclization reaction involving a precursor containing both indole and thiazole functionalities.
Attachment of the Furan-2-Carbonyl Group: This step involves the acylation of the piperazine ring with furan-2-carbonyl chloride under basic conditions.
Final Coupling Reaction: The indole-thiazole intermediate is then coupled with the furan-2-carbonyl piperazine derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized for each step.
Purification Techniques: Techniques such as recrystallization, column chromatography, and HPLC (High-Performance Liquid Chromatography) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.
Reduction: Reduction reactions can occur at the carbonyl group attached to the piperazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the indole, thiazole, and furan rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxo derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its complex structure.
Receptor Binding: Binds to various biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for its potential as an anticancer, antiviral, or antimicrobial agent.
Therapeutic Agents: Potential use in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2-(1H-indol-3-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
- (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)ethanone
Uniqueness
- Structural Complexity : The presence of multiple heterocyclic rings makes it unique.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Synthetic Accessibility : The synthetic route is relatively straightforward, making it accessible for research and industrial applications.
This compound’s unique structure and diverse biological activities make it a valuable subject for further research and development in various scientific fields.
Biological Activity
The compound (2-(1H-indol-2-yl)thiazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name:
This structure includes an indole moiety, a thiazole ring, and a piperazine derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and thiazole rings. For instance, thiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | |
Compound B | U251 (human glioblastoma) | 23.30 ± 0.35 | |
Compound C | HT-29 (human colorectal adenocarcinoma) | <10 |
The presence of electron-donating groups and specific substitutions on the phenyl ring has been correlated with enhanced activity against cancer cells.
Antimicrobial Activity
Compounds similar to the target compound have shown promising antimicrobial properties. For example, thiazole derivatives have been evaluated for their effectiveness against bacterial strains, revealing a structure-dependent activity:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Compound D | E. coli | 5 µg/mL | |
Compound E | S. aureus | 10 µg/mL |
These findings suggest that modifications to the thiazole and indole components can enhance antimicrobial efficacy.
Neuroprotective Effects
Some studies have indicated that indole derivatives exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activity. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of the compound is significantly influenced by its structural features:
- Indole Moiety : Known for its role in various biological functions, including serotonin receptor activity.
- Thiazole Ring : Contributes to cytotoxicity and antimicrobial properties; modifications can enhance potency.
- Piperazine Derivative : Involved in improving solubility and bioavailability.
Key Modifications
Research indicates that substituents on the indole and thiazole rings can dramatically alter the pharmacological profile. For example:
- Electron-donating groups on the phenyl ring increase cytotoxicity.
- Substitutions at specific positions on the thiazole ring enhance antimicrobial activity.
Case Studies
Several case studies illustrate the potential of similar compounds in clinical settings:
- Case Study 1 : A derivative similar to our target compound was tested in a phase II trial for its efficacy against melanoma, showing promising results with an overall response rate of 30%.
- Case Study 2 : Another study focused on a thiazole-containing compound demonstrated significant improvement in survival rates among patients with advanced colorectal cancer when combined with standard chemotherapy.
Properties
IUPAC Name |
furan-2-yl-[4-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c26-20(24-7-9-25(10-8-24)21(27)18-6-3-11-28-18)17-13-29-19(23-17)16-12-14-4-1-2-5-15(14)22-16/h1-6,11-13,22H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYNSGBCGWRSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CSC(=N3)C4=CC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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